Hexahydrofuro[2,3-b]furan-2-one
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Overview
Description
. This compound is notable for its unique structure, which includes a fused bicyclic ring system. It is used in various scientific research applications due to its versatile chemical properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hexahydrofuro[2,3-b]furan-2-one are not well-studied. It is known that furan-containing compounds are abundant in nature and many have been found to be hepatotoxic and carcinogenic . The furan ring present in the chemical structures may be one of the domineering factors to bring about the toxic response resulting from the generation of reactive intermediates .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that furan-containing compounds can generate reactive intermediates that have the potential to react with biomacromolecules
Preparation Methods
The preparation of hexahydrofuro[2,3-b]furan-2-one can be achieved through several synthetic routes. One method involves the stereoselective synthesis of diastereomerically pure hexahydrofuro[2,3-b]furan-3-ol, which serves as an intermediate . This process includes the crystallization and epimerization of specific intermediates to achieve the desired stereochemistry. Industrial production methods often utilize these stereoselective approaches to ensure high yield and purity.
Chemical Reactions Analysis
Hexahydrofuro[2,3-b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and palladium on carbon for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of an acetalized aldol adduct with sodium borohydride yields a diol intermediate .
Scientific Research Applications
Hexahydrofuro[2,3-b]furan-2-one is utilized in diverse scientific research applications. It is a valuable tool in drug synthesis, particularly in the development of HIV protease inhibitors . Additionally, it is used in organic reactions and material science, contributing to advancements in these fields. Its unique structure and reactivity make it a versatile compound for various research purposes.
Mechanism of Action
The mechanism of action of hexahydrofuro[2,3-b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an acyl-acyl carrier protein thioesterase inhibitor, which is crucial in the development of herbicidal lead structures . The compound’s unique structure allows it to inhibit specific enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Hexahydrofuro[2,3-b]furan-2-one can be compared with other similar compounds, such as hexahydrofuro[3,4-b]furans . These compounds share a similar bicyclic ring system but differ in their specific structural features and reactivity. The unique lactone functionality of this compound distinguishes it from other related compounds, making it particularly useful in specific applications.
Conclusion
This compound is a versatile and valuable compound in scientific research. Its unique structure, diverse reactivity, and wide range of applications make it an important tool in various fields, including chemistry, biology, medicine, and industry. The compound’s preparation methods, chemical reactions, and mechanism of action further highlight its significance in advancing scientific knowledge and technology.
Properties
IUPAC Name |
3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADWRRHAUNBWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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